4-Cyclohexyl-3-mercapto-4,5-dihydro-1h-1,2,4-triazol-5-one
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Description
Synthesis Analysis
The synthesis of compounds related to 4-Cyclohexyl-3-mercapto-4,5-dihydro-1H-1,2,4-triazol-5-one often involves multi-step reactions, starting from readily available precursors. For instance, the microwave-assisted synthesis of 4-amino-5-substituted aryl-3-mercapto-(4H)-1,2,4-triazoles involves the conversion of substituted benzoic acids to their corresponding hydrazides, followed by treatment with alcoholic potassium hydroxide and carbon disulfide to obtain aryl dithiocarbazinic acid salts. These salts are then cyclized under conventional or microwave conditions to yield the triazole compounds. This method showcases the efficiency and versatility of microwave-assisted synthesis in producing such derivatives with confirmed structures through elemental analysis, IR, and H NMR (Lakshman & Gupta, 2009).
Molecular Structure Analysis
The molecular structure of related 1,2,4-triazole derivatives can be elucidated using various spectroscopic techniques, including IR, NMR, and sometimes X-ray crystallography. For example, the structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one was determined through crystallography, indicating extensive intermolecular hydrogen bonding and pi-pi stacking interactions that stabilize the crystal structure (Hwang et al., 2006).
Scientific Research Applications
Synthesis and Biological Activity
Antitumor Activity
A study conducted by Kaldrikyan et al. (2011) focused on the synthesis of benzofuryl-substituted 1,2,4-triazoles and triazolin-5-thiones, including compounds related to 4-Cyclohexyl-3-mercapto-4,5-dihydro-1H-1,2,4-triazol-5-one. These compounds were evaluated for their antitumor activities, highlighting the potential use of this chemical scaffold in developing cancer therapeutics Kaldrikyan et al., 2011.
Antimicrobial Activities
Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, including structures similar to 4-Cyclohexyl-3-mercapto-4,5-dihydro-1H-1,2,4-triazol-5-one, and screened them for antimicrobial activities. The study found that some compounds exhibited good to moderate activities against various microorganisms, suggesting their utility in developing new antimicrobial agents Bektaş et al., 2007.
Antileishmanial Activity
In another study, Süleymanoğlu et al. (2017) explored the antileishmanial activity of 4-amino-1,2,4-triazole derivatives, providing insights into the structural and spectroscopic parameters of these compounds. The research underscored the significant potential of these derivatives, including those related to 4-Cyclohexyl-3-mercapto-4,5-dihydro-1H-1,2,4-triazol-5-one, in treating Leishmania infections Süleymanoğlu et al., 2017.
Pharmacological Activities
Research by Mathew et al. (2007) into 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles and their derivatives revealed the synthesis of compounds with potential antibacterial, antifungal, anti-inflammatory, and analgesic activities. This work indicates the versatility of the 4-Cyclohexyl-3-mercapto-4,5-dihydro-1H-1,2,4-triazol-5-one framework for medicinal chemistry applications Mathew et al., 2007.
properties
IUPAC Name |
4-cyclohexyl-5-sulfanylidene-1,2,4-triazolidin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS/c12-7-9-10-8(13)11(7)6-4-2-1-3-5-6/h6H,1-5H2,(H,9,12)(H,10,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRPFBACBJJYFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)NNC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372475 |
Source
|
Record name | 4-Cyclohexyl-5-sulfanylidene-1,2,4-triazolidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclohexyl-3-mercapto-4,5-dihydro-1h-1,2,4-triazol-5-one | |
CAS RN |
119185-58-9 |
Source
|
Record name | 4-Cyclohexyl-5-thioxo-1,2,4-triazolidin-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119185-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Cyclohexyl-5-sulfanylidene-1,2,4-triazolidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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